Methyl 4-bromo-3-(carbamothioylamino)benzoate
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Overview
Description
Methyl 4-bromo-3-(carbamothioylamino)benzoate is a chemical compound with the molecular formula C9H9BrN2O2S and a molecular weight of 289.15 g/mol . It is also known by its IUPAC name, methyl 4-bromo-3-thioureidobenzoate . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(carbamothioylamino)benzoate typically involves the reaction of 4-bromo-3-nitrobenzoic acid with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, reduction, and esterification. The use of continuous flow reactors and automated systems ensures consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(carbamothioylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation and Reduction: Products include sulfonyl and thiol derivatives.
Hydrolysis: The major product is 4-bromo-3-(carbamothioylamino)benzoic acid.
Scientific Research Applications
Methyl 4-bromo-3-(carbamothioylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(carbamothioylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: An aromatic ester used in Suzuki coupling reactions.
Methyl 4-(bromomethyl)benzoate: Used in the synthesis of potential anti-HIV agents and as a catalyst in various organic reactions.
Uniqueness
Methyl 4-bromo-3-(carbamothioylamino)benzoate is unique due to its combination of a bromine atom and a thiourea group, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these functional groups are required .
Properties
IUPAC Name |
methyl 4-bromo-3-(carbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-14-8(13)5-2-3-6(10)7(4-5)12-9(11)15/h2-4H,1H3,(H3,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHNGAUAGDYSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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